3-Cinnamamido benzoate de butyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

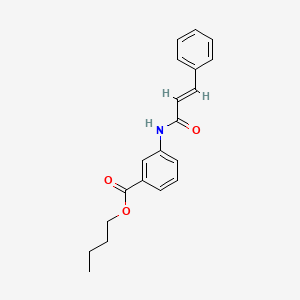

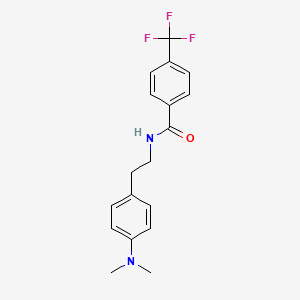

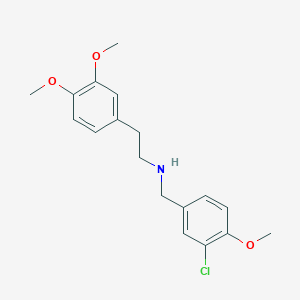

Butyl 3-cinnamamidobenzoate is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.392. The purity is usually 95%.

BenchChem offers high-quality Butyl 3-cinnamamidobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 3-cinnamamidobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le 3-Cinnamamido benzoate de butyle (B3CAB) agit comme un photostabilisateur, protégeant les composés sensibles aux UV de la dégradation due à l’exposition à la lumière du soleil. Il absorbe les rayons UV et les dissipe de manière inoffensive, améliorant ainsi la stabilité des crèmes solaires, des lotions et d’autres produits cosmétiques .

- Le B3CAB présente un comportement de cristal liquide, ce qui le rend précieux pour les écrans à cristaux liquides (LCD) et autres dispositifs optoélectroniques. Sa structure moléculaire unique contribue à améliorer les performances et la réactivité de l’affichage .

- Les liquides ioniques (IL) sont des solvants respectueux de l’environnement ayant des applications diverses. Les IL à base de B3CAB peuvent être utilisés en catalyse, en électrochimie et dans les procédés de séparation. Leur propriétés réglables permettent de les adapter aux besoins spécifiques de l’industrie .

- Les dérivés du B3CAB ont été étudiés pour la désulfuration des combustibles liquides. Leur capacité à extraire sélectivement les composés soufrés des combustibles contribue à une production d’énergie plus propre .

- Le B3CAB peut servir d’ignifugeant dans les polymères. Lorsqu’il est incorporé dans les plastiques, il améliore la résistance au feu en inhibant la combustion et en réduisant les émissions de fumée .

- Les caractéristiques structurelles du B3CAB en font un candidat potentiel pour les systèmes d’administration de médicaments. Les chercheurs explorent son utilisation dans les micelles, les nanoparticules et autres vecteurs afin d’améliorer la solubilité des médicaments et l’administration ciblée .

Photostabilisateurs dans les crèmes solaires et les cosmétiques

Cristaux liquides et technologies d’affichage

Liquides ioniques et solvants verts

Désulfuration extractive des combustibles liquides

Additifs pour polymères et ignifugeants

Applications biomédicales

Mécanisme D'action

Target of Action

Butyl 3-cinnamamidobenzoate primarily targets the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

The compound interacts with its target, the active site of the enzyme CYP53A15 . The interaction between Butyl 3-cinnamamidobenzoate and the enzyme results in the inhibition of the enzymatic activity of CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved .

Biochemical Pathways

The primary biochemical pathway affected by Butyl 3-cinnamamidobenzoate is the metabolism of aromatic compounds in fungi . Specifically, the compound inhibits the enzyme CYP53A15, which is involved in the detoxification of benzoate . Benzoate is a key intermediate in the metabolism of aromatic compounds in fungi . Therefore, the inhibition of CYP53A15 disrupts this metabolic pathway, leading to downstream effects such as the accumulation of toxic intermediates or the depletion of essential metabolites .

Pharmacokinetics

The physicochemical properties of a molecule can provide insights into its potential adme properties . For instance, a molecule’s lipophilicity and hydrophilicity balance can influence its absorption and distribution in the body

Result of Action

The molecular effect of Butyl 3-cinnamamidobenzoate’s action is the inhibition of the enzyme CYP53A15 . This inhibition disrupts the normal functioning of the enzyme, thereby affecting the metabolic processes in which the enzyme is involved . On a cellular level, this can lead to the disruption of normal cellular functions, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of Butyl 3-cinnamamidobenzoate can be influenced by various environmental factors. For instance, the presence of other chemicals or substances can affect the compound’s action . Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy

Propriétés

IUPAC Name |

butyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-3-14-24-20(23)17-10-7-11-18(15-17)21-19(22)13-12-16-8-5-4-6-9-16/h4-13,15H,2-3,14H2,1H3,(H,21,22)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWJIAHYCDLNTG-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methyl 2,2-dichloroacetate](/img/structure/B2537267.png)

![2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2537272.png)